Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester
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Overview
Description
Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester: is a chemical compound with the molecular formula C₇H₁₂Cl₃O₄P and a molecular weight of 297.50 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 288.7°C at 760 mmHg and a density of 1.384 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester typically involves the reaction of phosphoric acid with 3-chloropropyl 2,2-dichlorovinyl ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactor vessels equipped with temperature control and stirring mechanisms . The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can lead to the formation of .
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as or are used for oxidation reactions.
Reducing agents: like or are employed for reduction reactions.
Nucleophiles: such as amines or alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of substituted phosphoric acid esters .
Scientific Research Applications
Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a in organic synthesis and as a in various chemical reactions.
Biology: Employed in the study of and .
Medicine: Investigated for its potential use in and as a .
Industry: Utilized in the production of flame retardants , plasticizers , and stabilizers for polymers.
Mechanism of Action
The mechanism of action of phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or allosteric sites , leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cell membranes , altering their permeability and fluidity .
Comparison with Similar Compounds
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenylethyl ester
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenyl methyl ester
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenyl propyl ester
Uniqueness: Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester is unique due to its specific molecular structure and reactivity . Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
3212-18-8 |
---|---|
Molecular Formula |
C7H12Cl3O4P |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
3-chloropropyl 2,2-dichloroethenyl ethyl phosphate |
InChI |
InChI=1S/C7H12Cl3O4P/c1-2-12-15(11,13-5-3-4-8)14-6-7(9)10/h6H,2-5H2,1H3 |
InChI Key |
BMPRZYGSUCLJTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCCCCl)OC=C(Cl)Cl |
Origin of Product |
United States |
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